Product packaging for Lenalidomide-PEG4-propargyl(Cat. No.:)

Lenalidomide-PEG4-propargyl

Cat. No.: B14777268
M. Wt: 473.5 g/mol
InChI Key: BAXAOTQVTJNWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Modalities for Protein Function Modulation in Chemical Biology

Beyond Occupancy-Driven Pharmacological Principles

For many years, the primary strategy in drug development has been based on occupancy-driven pharmacology. This approach relies on small molecules, typically inhibitors, that bind to the active sites of pathogenic proteins to block their function. The effectiveness of these drugs is dependent on maintaining a sufficient concentration to ensure a high level of target occupancy. nih.govnih.gov However, this paradigm has limitations. Many potential disease-causing proteins, such as scaffolding proteins and transcription factors, lack the well-defined binding pockets necessary for traditional inhibitors to be effective, rendering them "undruggable" by conventional means. nih.govnih.govnih.gov Furthermore, traditional inhibitors can face challenges with drug resistance, where mutations in the target protein can weaken binding affinity, and their effects are often reversible, requiring continuous high-dose administration which can lead to off-target effects. nih.govquora.com

To overcome these challenges, the field of chemical biology has shifted towards event-driven pharmacological strategies, most notably Targeted Protein Degradation (TPD). nih.govnih.gov TPD moves beyond simple inhibition by actively eliminating target proteins from the cell. This approach does not merely block a single function but removes the entire protein, including its scaffolding and non-enzymatic roles. biochempeg.com This fundamental difference allows TPD to address targets previously considered intractable and offers a new avenue for therapeutic intervention. nih.govnih.gov

Fundamental Concepts of Targeted Protein Degradation

Targeted Protein Degradation is a therapeutic strategy that co-opts the cell's own natural protein disposal machinery to selectively eliminate disease-causing proteins. nih.govrootsanalysis.com The primary system hijacked by this technology is the Ubiquitin-Proteasome System (UPS), which is the principal mechanism for regulated protein degradation in eukaryotic cells. rootsanalysis.comfrontiersin.org The core concept involves using a small molecule to act as a bridge, bringing a specific target protein into close proximity with an E3 ubiquitin ligase. nih.govnih.gov This proximity induces the E3 ligase to tag the target protein with a chain of ubiquitin molecules, a process known as polyubiquitination. nih.govnih.gov This polyubiquitin (B1169507) tag serves as a molecular signal for the proteasome, the cell's protein degradation machinery, which then recognizes, unfolds, and destroys the tagged protein. frontiersin.orgslas.org Unlike traditional inhibitors, this process is catalytic, meaning a single degrader molecule can mediate the destruction of multiple target protein copies before it is eventually cleared. nih.govtocris.com

Overview of Proteolysis-Targeting Chimeras (PROTACs)

Heterobifunctional Molecular Design of PROTACs

Proteolysis-Targeting Chimeras (PROTACs) are the archetypal molecules of the TPD field. nih.gov They are heterobifunctional, or two-headed, molecules engineered to have three distinct components: a ligand that recognizes and binds to the protein of interest (POI), a second ligand that recruits a specific E3 ubiquitin ligase, and a chemical linker that connects the two ligands. frontiersin.orgnih.govbiochempeg.com This modular design allows for a "mix-and-match" approach to drug development. biochempeg.com By changing the POI ligand, the PROTAC can be redirected to a different target protein. Similarly, by altering the E3 ligase ligand, different E3 ligases can be engaged. mdpi.com The linker itself is a critical component, as its length, composition, and attachment points determine the geometry and stability of the ternary complex formed between the POI and the E3 ligase, which is crucial for efficient ubiquitination. nih.govtocris.com

Engagement of the Ubiquitin-Proteasome System (UPS) in PROTAC Functionality

The functionality of PROTACs is entirely dependent on the cell's Ubiquitin-Proteasome System (UPS). frontiersin.org The process begins when a PROTAC molecule simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. nih.gov This induced proximity mimics the natural process of substrate recognition by the E3 ligase. nih.gov

The ubiquitination cascade involves three key enzymes:

E1 (Ubiquitin-Activating Enzyme) : Activates a ubiquitin molecule in an ATP-dependent manner. frontiersin.org

E2 (Ubiquitin-Conjugating Enzyme) : Receives the activated ubiquitin from the E1 enzyme. frontiersin.org

E3 (Ubiquitin Ligase) : Acts as the substrate recognition component. frontiersin.org The E3 ligase recruited by the PROTAC binds to the E2-ubiquitin complex and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the surface of the target protein. nih.govnih.gov

This process is repeated to form a polyubiquitin chain on the target protein. nih.gov This chain is a degradation signal that is recognized by the 26S proteasome, a large protein complex that functions as the cell's primary protein degradation machinery. frontiersin.orgslas.org The proteasome then unfolds and proteolytically degrades the tagged protein into small peptide fragments, while the ubiquitin molecules are recycled for future use. frontiersin.org

Lenalidomide-PEG4-propargyl in Targeted Protein Degradation

The compound This compound is a key chemical tool used in the construction of PROTACs. It is not a complete PROTAC itself but rather a "degrader building block" that provides two of the three essential components: the E3 ligase ligand and the linker, with a reactive handle for attaching the third component.

ComponentFunctionDescription
Lenalidomide (B1683929)E3 Ligase LigandThe lenalidomide portion of the molecule functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. CRBN is a widely used E3 ligase in PROTAC design.
PEG4 LinkerLinkerA polyethylene (B3416737) glycol (PEG) chain with four repeating units. This linker provides the necessary spacing to optimally position the target protein relative to the E3 ligase for efficient ubiquitination. Its hydrophilic nature also helps to improve the solubility of the final PROTAC molecule.
Propargyl GroupReactive HandleAn alkyne functional group that serves as a reactive site for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the straightforward and efficient attachment of a ligand for a specific protein of interest, completing the synthesis of the heterobifunctional PROTAC.

By providing a pre-functionalized E3 ligase ligand and linker, this compound streamlines the synthesis of novel PROTACs for research and therapeutic development. Researchers can synthesize or acquire a ligand for their protein of interest that contains an azide (B81097) group and then use click chemistry to covalently attach it to the propargyl group of this compound, rapidly generating a new PROTAC for testing.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H31N3O7 B14777268 Lenalidomide-PEG4-propargyl

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H31N3O7

Molecular Weight

473.5 g/mol

IUPAC Name

3-[3-oxo-7-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C24H31N3O7/c1-2-9-31-11-13-33-15-16-34-14-12-32-10-8-25-20-5-3-4-18-19(20)17-27(24(18)30)21-6-7-22(28)26-23(21)29/h1,3-5,21,25H,6-17H2,(H,26,28,29)

InChI Key

BAXAOTQVTJNWFP-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

Lenalidomide Peg4 Propargyl: a Key Component for Targeted Protein Degradation Agents

Lenalidomide (B1683929) Moiety: An E3 Ubiquitin Ligase Cereblon (CRBN) Ligand

The lenalidomide component of Lenalidomide-PEG4-propargyl is a critical element that recruits the cellular protein degradation machinery. It specifically binds to Cereblon (CRBN), which is a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex. nih.govfrontiersin.orgnih.gov

The journey to understanding the function of lenalidomide and other immunomodulatory imide drugs (IMiDs) is a notable one in pharmacology. Thalidomide (B1683933), the parent compound of this class, was initially marketed as a sedative in the 1950s but was withdrawn due to its severe teratogenic effects. wikipedia.orgbiorxiv.org Decades later, its potent anti-angiogenic and immunomodulatory properties led to its re-emergence as a treatment for multiple myeloma. wikipedia.orgnih.gov This renewed interest spurred the development of more potent and safer analogs, including lenalidomide and pomalidomide (B1683931). nih.govresearchgate.net

A major breakthrough occurred in 2010 when scientists identified Cereblon (CRBN) as the primary cellular target of thalidomide and its derivatives. nih.govresearchgate.net This discovery was pivotal, revealing that IMiDs exert their therapeutic effects by binding to CRBN, a component of the CRL4 E3 ubiquitin ligase complex. nih.govresearchgate.netoatext.com This interaction alters the substrate specificity of the E3 ligase, a mechanism that was previously unexpected. researchgate.net It was found that the binding of IMiDs to CRBN facilitates the recruitment of specific proteins, known as neosubstrates, to the E3 ligase complex for subsequent degradation. nih.govresearchgate.net

Lenalidomide functions as a "molecular glue," a small molecule that induces and stabilizes the interaction between two proteins that would not otherwise associate. nih.govacs.org In this case, lenalidomide binds to a hydrophobic pocket in CRBN, creating a new surface that is favorable for the binding of specific neosubstrate proteins. biorxiv.orgnih.gov This drug-induced ternary complex formation between CRBN, lenalidomide, and a neosubstrate is the central event in the degradation process. nih.govnih.govacs.org

Once the ternary complex is formed, the CRL4CRBN E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the neosubstrate. nih.gov This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome, the cell's primary machinery for protein disposal. nih.govnih.gov This targeted degradation of key proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma, is responsible for the therapeutic effects of lenalidomide. frontiersin.orgnih.govoatext.com

The CRL4CRBN E3 ubiquitin ligase is a multi-protein complex essential for cellular homeostasis, playing a role in various processes like cell cycle regulation and DNA damage response. nih.gov The complex is composed of several key proteins:

Cullin 4 (CUL4): This protein acts as a scaffold, providing the structural backbone of the ligase complex. nih.gov

Regulator of Cullins-1 (Roc1 or RBX1): This RING finger protein is responsible for recruiting the E2 ubiquitin-conjugating enzyme. nih.gov

DNA Damage-Binding Protein 1 (DDB1): This protein serves as an adaptor, linking the substrate receptor, CRBN, to the CUL4 scaffold. nih.govnih.gov

Cereblon (CRBN): CRBN functions as the substrate receptor, determining the specificity of the ligase by binding to the proteins targeted for degradation. frontiersin.orgnih.govnih.gov

Structural studies have revealed that CRBN has a distinct thalidomide-binding domain. bohrium.com The binding of an IMiD like lenalidomide to this domain induces a conformational change that alters the substrate-binding surface, enabling the recruitment of neosubstrates. nih.govnih.gov The structure of the DDB1-CRBN complex bound to IMiDs has been elucidated, providing a molecular basis for understanding how these drugs modulate the ligase's activity. nih.govbohrium.com

Polyethylene (B3416737) Glycol (PEG) Linker in Bifunctional Molecule Design

PEG linkers are commonly incorporated into PROTAC design due to their favorable properties. biochempeg.comjenkemusa.com One of the primary advantages of PEG linkers is their hydrophilicity, which can improve the aqueous solubility of the PROTAC molecule. biochempeg.comaxispharm.comprecisepeg.com This enhanced solubility is crucial for improving bioavailability and compatibility with physiological environments. axispharm.comprecisepeg.comsinopeg.com

Furthermore, the length of the PEG linker can be precisely controlled, which is essential for optimizing the distance between the E3 ligase and the target protein to facilitate efficient ternary complex formation and subsequent ubiquitination. biochempeg.comjenkemusa.combiochempeg.com The flexibility of PEG linkers can also be advantageous, allowing the PROTAC to adopt a conformation that is conducive to the formation of a stable and productive ternary complex. sinopeg.comnih.gov However, unoptimized PEG linkers can sometimes negatively impact cell permeability. acs.org

The field of "linkerology" emphasizes that the linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity. The composition, length, and attachment points of the linker can significantly influence a PROTAC's efficacy and selectivity. biochempeg.comnih.gov

Key considerations in linker design include:

Length: The linker must be long enough to avoid steric clashes between the E3 ligase and the target protein but not so long that it leads to an unstable ternary complex. biochempeg.comexplorationpub.com Studies have shown that even small changes in linker length can dramatically impact degradation efficiency and even alter target selectivity. nih.govresearchgate.net

Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability. axispharm.comnih.gov While PEG and alkyl chains are the most common, other motifs like triazoles and heterocycles are also used to fine-tune these properties. precisepeg.comnih.gov

Attachment Points: The points at which the linker is connected to the E3 ligase ligand and the target protein ligand can also influence the geometry of the ternary complex and, consequently, the degradation efficiency. explorationpub.com

The rational design of linkers, often guided by structural and computational methods, is becoming increasingly important for developing highly potent and selective PROTACs. nih.govexplorationpub.com

Propargyl Functional Group for Bioorthogonal Conjugation

The propargyl group, a 2-propynyl functional group with the structure HC≡C−CH₂−, is a cornerstone in the modular construction of complex bioactive molecules like PROTACs (Proteolysis Targeting Chimeras). wikipedia.orgucla.edu Its inclusion in a molecule such as this compound provides a specific and reliable reactive handle for chemical modification. The term "propargylic" refers to the saturated, sp³-hybridized carbon position adjacent to the alkynyl group. wikipedia.org This functional group is central to bioorthogonal chemistry, a field focused on chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.govnih.gov The propargyl group's terminal alkyne is an ideal participant in such reactions due to its inherent inertness to most biological functional groups, combined with its specific reactivity under catalyzed conditions. nih.gov

Chemical Reactivity of Alkyne Moieties in Modular Synthesis

The chemical reactivity of the alkyne moiety is fundamental to its utility in modular synthesis. An alkyne's triple bond consists of one strong sigma (σ) bond and two weaker pi (π) bonds. numberanalytics.com These π bonds are regions of high electron density, making them susceptible to a variety of chemical transformations, particularly addition reactions. numberanalytics.comnih.gov

Several factors influence the reactivity of alkynes:

Electronic Effects : The sp-hybridization of the carbon atoms in a triple bond makes alkynes more electrophilic than similarly substituted alkenes. msu.edu The presence of electron-withdrawing groups can enhance reactivity towards nucleophiles, while electron-donating groups can increase reactivity towards electrophiles. numberanalytics.com

Steric Factors : The linear geometry of the alkyne group minimizes steric hindrance, allowing reactants to approach the triple bond more easily compared to the trigonal planar geometry of alkenes. chemrxiv.org However, bulky substituents attached to the alkyne can still hinder the approach of reactants. numberanalytics.com

Terminal vs. Internal Alkynes : Terminal alkynes, like the one in the propargyl group, possess a weakly acidic proton. This proton can be removed by a strong base to form a powerful nucleophile known as an acetylide anion, which is a key reactive intermediate in many synthetic pathways. msu.edu

This predictable and specific reactivity makes alkynes exceptional coupling partners in transition metal-catalyzed reactions, which form the basis of modular synthesis. chemrxiv.orgnih.gov Modular synthesis aims to build complex molecules by linking smaller, pre-functionalized units together in a highly controlled and efficient manner. nih.gov The alkyne serves as a versatile and reliable connection point for this strategy. nih.gov

FactorInfluence on ReactivityRelevance in Modular Synthesis
Hybridization (sp) Increases electrophilicity compared to alkenes (sp²). msu.eduEnables specific nucleophilic addition reactions not common with alkenes. msu.edu
Pi (π) Bonds Two relatively weak π-bonds provide a site for addition reactions. numberanalytics.comActs as a versatile handle for coupling with other molecular building blocks. nih.gov
Terminal Proton The acidic C-H bond allows for deprotonation to form a potent nucleophile (acetylide). msu.eduFacilitates C-C bond formation, extending molecular frameworks.
Linear Geometry Low steric hindrance allows effective interaction with catalysts and other reactants. chemrxiv.orgPromotes high reaction efficiency and yield in coupling reactions. chemrxiv.org

Advanced Chemical Synthesis and Derivatization Strategies

Synthetic Approaches for Lenalidomide (B1683929) Ligand Derivatization

The derivatization of lenalidomide is a critical first step, creating a point of attachment for the linker. This process must be highly selective to avoid unwanted side reactions on the lenalidomide scaffold.

Preparation of Functionalized Lenalidomide Analogs for Linker Attachment

The synthesis of functionalized lenalidomide analogs is essential for their conjugation to linkers in the formation of PROTACs. nih.gov A common strategy involves the introduction of a reactive handle onto the lenalidomide molecule. This is often achieved through N-alkylation or N-acylation of the 4-amino group of the phthaloyl ring. nih.govnih.gov For instance, reacting lenalidomide with a bifunctional reagent containing a linker precursor, such as an alkyl halide or a carboxylic acid, allows for the covalent attachment of the linker. nih.gov These reactions are typically carried out in the presence of a base, such as N,N-diisopropylethylamine (DIPEA), in a suitable solvent like N-methylpyrrolidone (NMP). nih.gov

Another approach involves the modification of the phthalimide (B116566) ring of thalidomide (B1683933), a close analog of lenalidomide. Modifications at the 6-position of the phthalimide ring have been shown to be crucial for controlling the selectivity of the resulting PROTAC. researchgate.net

The table below summarizes common functionalization strategies for lenalidomide:

Functionalization Strategy Reagents Reaction Conditions Reference
N-alkylationLinker-Br or Linker-I, DIPEANMP, 110°C, 12 h nih.gov
N-acylationLinker-COOH, Pyridine, POCl₃MeCN, rt, 3 h nih.gov

Regioselective Functionalization of the Lenalidomide Scaffold

Achieving regioselectivity in the functionalization of the lenalidomide scaffold is paramount to ensure the desired biological activity of the final PROTAC. The 4-amino group of the lenalidomide phthaloyl ring is a common and effective site for linker attachment. nih.gov Fine-tuning reaction conditions, such as the choice of base and solvent, can selectively direct the alkylation to this position, even in the presence of other potentially reactive sites. nih.gov This selective functionalization ensures that the glutarimide (B196013) ring, which is crucial for binding to the Cereblon (CRBN) E3 ligase, remains unmodified. nih.gov The development of such chemoselective methods has been instrumental in creating libraries of PROTACs with varying linker lengths and compositions for structure-activity relationship (SAR) studies. nih.gov

Synthesis of PEG4-Propargyl Linker Units

The PEG4-propargyl linker serves to connect the lenalidomide ligand to a ligand for a protein of interest (POI) and provides the necessary spatial orientation for the formation of a productive ternary complex.

Established Synthetic Pathways for Propargyl-Terminated Polyethylene (B3416737) Glycol Variants

The synthesis of propargyl-terminated polyethylene glycol (PEG) linkers is well-established. mdpi.comresearchgate.net A common method involves the reaction of a PEG diol with propargyl bromide in the presence of a base like sodium hydride. nih.gov This reaction introduces the terminal alkyne functionality, which is a versatile handle for "click chemistry" reactions. nih.govprecisepeg.com Alternatively, starting from a heterobifunctional PEG with a hydroxyl and a carboxyl group, the carboxyl end can be modified to a propargyl group, while the hydroxyl end can be further functionalized. mdpi.comresearchgate.net

The table below outlines a typical synthesis of a propargyl-terminated PEG linker:

Reactant 1 Reactant 2 Base Solvent Product Reference
Tetra(ethylene glycol)Propargyl bromideSodium HydrideTHFPropargyl-PEG4-OH nih.gov

Generation of PEG Linkers with Defined Lengths and End-Group Specificity

The ability to generate PEG linkers with defined lengths and specific end-groups is crucial for optimizing the properties of PROTACs. biochempeg.comjenkemusa.com The length of the PEG linker significantly influences the efficiency of target protein degradation. nih.govnih.gov Synthetic strategies allow for the precise control of the number of ethylene (B1197577) glycol units, enabling the creation of a library of linkers with varying lengths. nih.gov Furthermore, the terminal functional group of the PEG linker can be readily modified. For example, a hydroxyl-terminated PEG linker can be converted to an amine, thiol, or other reactive group to facilitate conjugation with different protein of interest ligands. nih.gov This modularity allows for the rapid assembly of diverse PROTAC libraries. biochempeg.com

Conjugation Methodologies for Constructing Lenalidomide-PEG4-propargyl Containing PROTACs

The final step in constructing a PROTAC utilizing this compound is the conjugation of this building block to a ligand for the target protein. The propargyl group is a key functional handle for this purpose.

The most widely used conjugation method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. nih.govprecisepeg.com This reaction is highly efficient and specific, proceeding under mild conditions to form a stable triazole linkage. precisepeg.com To utilize this method, the protein of interest ligand must be functionalized with an azide (B81097) group. The subsequent CuAAC reaction between the azide-functionalized POI ligand and the propargyl-terminated lenalidomide-PEG4 linker yields the final PROTAC molecule. nih.gov This approach has proven to be a robust and versatile strategy for the synthesis of large PROTAC libraries for screening and optimization. nih.gov

Implementation of Click Chemistry for Efficient Heterobifunctional Molecule Generation

The creation of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), relies on the efficient and precise connection of distinct molecular components. Click chemistry has emerged as a powerful strategy for this purpose, offering a set of reactions that are modular, wide in scope, and give high yields with minimal byproducts. unibo.it These reactions are renowned for their reliability under mild conditions, often in aqueous environments, making them suitable for complex biological molecules. tandfonline.comtandfonline.com

The cornerstone of click chemistry in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that joins an azide-functionalized molecule with an alkyne-functionalized molecule to form a stable triazole ring. unibo.itmdpi.comlumiprobe.com The compound This compound is an exemplary building block designed for this approach. It consists of three key parts:

Lenalidomide : A ligand for the E3 ubiquitin ligase cereblon (CRBN). medchemexpress.com

PEG4 linker : A polyethylene glycol spacer that enhances solubility and provides optimal distance between the two ends of the future PROTAC molecule. broadpharm.com

Propargyl group : A terminal alkyne that serves as a reactive handle for click chemistry. medchemexpress.com

In this synthetic scheme, this compound acts as the E3 ligase-recruiting half of the PROTAC. To complete the molecule, a ligand for a specific protein of interest (POI) is prepared with a complementary azide group. The subsequent CuAAC reaction covalently links the two fragments. medchemexpress.commedchemexpress.com This modular approach allows for the rapid assembly of various PROTACs simply by pairing different azide-modified POI ligands with the alkyne-containing lenalidomide building block. tandfonline.comtandfonline.com

Beyond the copper-catalyzed version, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, which is particularly valuable for in-cell synthesis or for use with biomolecules that are sensitive to copper. tandfonline.commedchemexpress.com Regardless of the specific method, click chemistry provides a highly efficient and chemoselective route to generating heterobifunctional molecules, accelerating the development of novel chemical probes and therapeutic candidates. mdpi.comnih.gov

Table 1: Key Components for Click Chemistry-Mediated PROTAC Synthesis
ComponentFunctionExample MoietyRole in Reaction
E3 Ligase Ligand-Linker ConjugateRecruits the cellular degradation machinery and provides spacing.This compoundContains the alkyne group for the cycloaddition reaction.
POI LigandBinds to the target protein intended for degradation.Azide-modified BRD4 inhibitorContains the complementary azide group.
Catalyst/ConditionFacilitates the cycloaddition reaction.Copper(I) salt or strained cyclooctyne (B158145) (for SPAAC)Enables the formation of a stable triazole linkage.

Modular Synthetic Strategies for High-Throughput PROTAC Library Generation

The discovery of an effective PROTAC is often an empirical process that requires screening a multitude of candidates. youtube.com Modular synthetic strategies are crucial for rapidly generating large and diverse libraries of these molecules for high-throughput evaluation. tandfonline.comnih.gov This approach deconstructs the PROTAC into its three fundamental components: an E3 ligase ligand, a linker, and a POI ligand. tocris.com

The core principle is the use of pre-functionalized "degrader building blocks," such as This compound . youtube.com These building blocks consist of an E3 ligase ligand (e.g., Lenalidomide, Pomalidomide (B1683931) , or Thalidomide ) pre-conjugated to a linker of a specific type and length, which is terminated with a reactive functional group. medchemexpress.comtocris.com By preparing a collection of these building blocks with variations in the E3 ligase ligand, linker composition (e.g., PEG vs. alkyl), and linker length, researchers can systematically explore the "linkerology" which is critical for productive ternary complex formation and subsequent degradation. tocris.com

These building blocks are then coupled with a library of POI ligands using robust and high-yielding chemical reactions, such as amide coupling or click chemistry. tandfonline.comnih.gov This strategy significantly reduces the synthetic effort required for each individual PROTAC. tandfonline.comtandfonline.com

To further accelerate discovery, these modular syntheses are often performed in multi-well plates (e.g., 384- or 1536-well formats) at nanomolar scales. tandfonline.comtandfonline.com This miniaturization allows for the creation of hundreds or thousands of unique PROTACs in a short period. tandfonline.com Furthermore, this approach enables "Direct-to-Biology" (D2B) platforms, where the crude reaction mixtures from the synthesis plates are directly transferred to cell-based assays for screening without a purification step. tandfonline.comnih.gov This integration of synthesis and biological evaluation has dramatically compressed the timeline for identifying active PROTAC degraders, allowing a single scientist to potentially synthesize and evaluate a large library in under a month. tandfonline.com

Table 2: Modular Components for PROTAC Library Generation
ModuleVariable ElementsSignificance
E3 Ligase Ligand Cereblon (CRBN), Von Hippel-Lindau (VHL), cellular Inhibitor of Apoptosis (cIAP)Determines which E3 ligase is hijacked for ubiquitination. Different ligases can have varying efficacy and cell-type expression. tocris.comnih.gov
Linker Length, composition (PEG, alkyl), rigidity, attachment point ("exit vector")Crucial for optimizing the orientation and distance between the POI and E3 ligase to form a stable and productive ternary complex. broadpharm.comtocris.com
POI Ligand Binds to the target protein (e.g., BRD4, CDK9, BTK)Provides specificity for the protein targeted for degradation. nih.govnih.gov

Molecular Interactions and Mechanistic Elucidation of Lenalidomide Peg4 Propargyl Derived Protacs

Formation and Stabilization of the Ternary Complex

The cornerstone of PROTAC efficacy is the formation of a stable ternary complex, comprising the PROTAC, the target protein, and the E3 ligase. youtube.comnih.gov This event brings the target into close proximity with the cellular degradation machinery. researchgate.net The PROTAC molecule acts as a molecular bridge or "glue," and its ability to facilitate this tripartite assembly is paramount for successful protein degradation. youtube.com

The interaction between the lenalidomide (B1683929) component of the PROTAC and Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN), is well-characterized. nih.govnih.gov The glutarimide (B196013) ring of lenalidomide is essential for this binding, fitting snugly into a hydrophobic tri-tryptophan pocket on the surface of CRBN. scielo.org.zaresearchgate.net This binding is enantioselective and primarily mediated by hydrogen bonds and hydrophobic interactions. nih.gov

Key interactions stabilize the lenalidomide-CRBN complex, creating a new surface that can recruit substrate proteins. acs.org Molecular dynamics simulations and crystal structures have revealed that specific residues within CRBN are critical for this binding. nih.govscielo.org.za The stability of this binary complex is the first step, enabling the PROTAC to then engage the target protein. scielo.org.za

Key FeatureInteracting Residues/ComponentsSignificance in Binding
Hydrophobic Pocket Tri-tryptophan cage (e.g., Trp388) in CRBNAccommodates the glutarimide ring of lenalidomide, providing a stable anchor. nih.govscielo.org.za
Hydrogen Bonds CRBN residues (e.g., Asn351, His357, Trp400) and the glutarimide moietyIncrease the binding affinity and stability of the complex. nih.govacs.org
Solvent-Exposed Moiety The phthalimide (B116566) ring and C4 amine of lenalidomidePositioned to interact with and recruit the target protein (or neosubstrate). nih.govscielo.org.za

The presence of lenalidomide at the interface has been shown to significantly increase the free energy required to break key hydrogen bonds between CRBN and a substrate protein, effectively turning labile interactions into robust ones. nih.govacs.orgresearchgate.net

Induced proximity is the fundamental mechanism by which PROTACs function. nih.gov By tethering the CRBN-binding lenalidomide moiety to a ligand for a target protein, the PROTAC forces these two proteins together, something that would not naturally occur. nih.gov The formation of the ternary complex (E3 ligase-PROTAC-Target Protein) is often a cooperative process. youtube.com

Cooperativity (represented by the alpha factor, α) describes a scenario where the binding of the second protein to the PROTAC-protein binary complex is stronger than would be expected from the individual binding affinities. youtube.com Positive cooperativity leads to a more stable and longer-lived ternary complex, which is a strong predictor of efficient protein degradation. youtube.comnih.gov This stabilization arises from the formation of new, favorable protein-protein interactions at the interface created by the PROTAC. nih.gov The nature of the linker, in this case, PEG4, is crucial as it must be of an optimal length and flexibility to allow for a productive and stable conformation of the ternary complex. oup.com An overly rigid or improperly sized linker can introduce steric hindrance and prevent effective complex formation.

Ubiquitination Cascade and Proteasomal Degradation

Once the ternary complex is successfully formed and stabilized, the catalytic function of the E3 ligase is initiated, marking the target protein for destruction.

The CRL4^CRBN complex, once bound to the target protein via the PROTAC, recruits a ubiquitin-conjugating enzyme (E2) that is loaded with ubiquitin (Ub). nih.govacs.org The E2 enzyme binds to the E3 ligase complex, bringing the activated ubiquitin into close proximity with the substrate protein. youtube.comtechnologynetworks.com The E3 ligase then catalyzes the transfer of ubiquitin from the E2 enzyme to one or more surface-accessible lysine (B10760008) residues on the target protein. researchgate.net

This process is repeated multiple times to form a polyubiquitin (B1169507) chain, most commonly linked via the K48 residue of ubiquitin. nih.gov This polyubiquitination acts as a recognition signal for the cell's primary protein degradation machinery. technologynetworks.com The ability to model which conformations of the ternary complex are "productive" for ubiquitination is an area of active research, as it depends on the distance and orientation between the E2-loaded ubiquitin and the target's lysine residues. nih.gov While PROTACs have primarily focused on recruiting E3 ligases, recent studies have shown that directly recruiting E2 enzymes is also a viable strategy for inducing protein degradation. nih.govresearchgate.net

The polyubiquitinated target protein is subsequently recognized by the 26S proteasome, a large, multi-catalytic protease complex responsible for degrading the majority of intracellular proteins. nih.govbohrium.com The 19S regulatory particle of the proteasome identifies the polyubiquitin tag, unfolds the target protein, and feeds it into the 20S core particle, where it is cleaved into small peptides. technologynetworks.com

This degradation is a catalytic process. After the target protein is delivered to the proteasome, the PROTAC molecule and the E3 ligase are released and can engage another target protein molecule. researchgate.nettechnologynetworks.com This catalytic nature allows a single PROTAC molecule to induce the destruction of multiple target protein molecules, contributing to their high potency. technologynetworks.com Engineered degradation can also be achieved by directly recruiting the 26S proteasome, bypassing the need for ubiquitination, though this is a less common strategy. nih.gov

Neosubstrate Selectivity and Degradation Induced by CRBN Modulators

A unique feature of CRBN-binding molecules like lenalidomide is their ability to act as "molecular glues." researchgate.net They alter the substrate specificity of the CRBN E3 ligase, inducing the degradation of proteins not normally targeted by CRBN, which are termed "neosubstrates." nih.govacs.org Common neosubstrates for lenalidomide and related immunomodulatory drugs (IMiDs) include the transcription factors Ikaros (IKZF1), Aiolos (IKZF3), Casein Kinase 1α (CK1α), and GSPT1. oup.comacs.org

This phenomenon presents both an opportunity and a challenge. When designing a lenalidomide-based PROTAC, the molecule will have its own intended target protein (dictated by the other warhead of the PROTAC), but it may also retain the ability to degrade the inherent neosubstrates of its lenalidomide component. nih.gov The specific structure of the lenalidomide derivative and the linker can modulate this neosubstrate profile. researchgate.netnih.gov For instance, modifications to the lenalidomide core can be made to enhance or reduce the degradation of certain neosubstrates, allowing for the development of more selective degraders. nih.govnih.gov Understanding and controlling this neosubstrate selectivity is a key goal in the development of next-generation PROTACs and molecular glues to maximize therapeutic benefit and minimize off-target effects. acs.orgnih.gov

Common NeosubstrateBiological FunctionRelevance to CRBN Modulators
Ikaros (IKZF1) Lymphoid transcription factorDegradation is key to the anti-myeloma activity of lenalidomide. nih.govoup.com
Aiolos (IKZF3) Lymphoid transcription factorDegradation contributes to the immunomodulatory and anti-myeloma effects. nih.govnih.gov
Casein Kinase 1α (CK1α) Serine/threonine kinaseDegradation by lenalidomide is effective in treating 5q-myelodysplastic syndromes. nih.govoup.com
GSPT1 Translation termination factorA neosubstrate for certain molecular glues; its degradation has anti-cancer potential. acs.orgnih.gov
SALL4 Transcription factorDegradation is linked to the teratogenic effects of thalidomide (B1683933). researchgate.netacs.org

Compound and Protein List

NameType
LenalidomideCRBN Ligand / Molecular Glue
Lenalidomide-PEG4-propargylPROTAC Building Block
Pomalidomide (B1683931)CRBN Ligand / Molecular Glue
ThalidomideCRBN Ligand / Molecular Glue
Cereblon (CRBN)E3 Ligase Substrate Receptor
Ikaros (IKZF1)Neosubstrate Protein
Aiolos (IKZF3)Neosubstrate Protein
Casein Kinase 1α (CK1α)Neosubstrate Protein
GSPT1Neosubstrate Protein
SALL4Neosubstrate Protein
UbiquitinProtein Tag for Degradation
26S ProteasomeProteolytic Complex
CUL4, RBX1, DDB1Proteins in the CRL4 E3 Ligase Complex
OTX-015BET Inhibitor
ARV-825PROTAC

Identification and Characterization of IKZF1 and IKZF3 as Primary Neosubstrates

The foundational mechanism of lenalidomide, and by extension its derivatives used in PROTACs, involves the targeted degradation of specific lymphoid transcription factors. ecancer.org Research has definitively identified Ikaros family zinc finger proteins 1 (IKZF1) and 3 (IKZF3) as primary neosubstrates of the CRBN-CRL4 E3 ubiquitin ligase complex when engaged by lenalidomide. nih.gov Lenalidomide effectively enhances the binding affinity between CRBN and these transcription factors, leading to their ubiquitination and subsequent destruction by the proteasome. ecancer.orgnih.gov

This degradation is not a random event but a highly specific process that underpins the therapeutic effects of lenalidomide in hematological malignancies such as multiple myeloma. nih.govresearchgate.net IKZF1 and IKZF3 are crucial for the survival and proliferation of myeloma cells. nih.gov Their elimination disrupts the transcriptional network that supports tumor growth, ultimately leading to cell death. nih.govresearchgate.net The degradation of IKZF1 and IKZF3 also has immunomodulatory effects, such as the de-repression of Interleukin-2 (IL-2) in T-cells. ecancer.orgnih.gov Therefore, for PROTACs designed to treat these types of cancers, the degradation of IKZF1 and IKZF3 is a desired on-target effect. However, this also means that when designing lenalidomide-based PROTACs for non-hematological cancers, avoiding the degradation of these transcription factors can be a significant challenge. researchgate.net

ProteinFunction in Hematological CancersEffect of Lenalidomide-Mediated Degradation
IKZF1 (Ikaros) Essential transcription factor for myeloma cell survival and growth; represses IL-2. nih.govresearchgate.netDecreased tumor cell survival; increased IL-2 production. ecancer.orgnih.gov
IKZF3 (Aiolos) Essential transcription factor for myeloma cell survival and growth; represses IL-2. nih.govDecreased tumor cell survival; increased IL-2 production. ecancer.orgnih.gov
CRBN (Cereblon) Substrate receptor for the CRL4 E3 ubiquitin ligase. researchgate.netresearchgate.netBinds to lenalidomide, recruiting IKZF1/3 for ubiquitination. ecancer.orgnih.gov
CRL4 Cullin-RING E3 ubiquitin ligase complex. nih.govMediates the ubiquitination of neosubstrates recruited by CRBN. nih.gov

Conditional Degradation of Other Neosubstrates, e.g., CK1α

Beyond the primary targets of IKZF1 and IKZF3, the lenalidomide-CRBN complex can conditionally degrade other proteins. A key example of such a neosubstrate is Casein Kinase 1α (CK1α). The degradation of CK1α is particularly relevant in the context of 5q myelodysplastic syndromes (MDS), where lenalidomide shows significant therapeutic efficacy. researchgate.netnih.gov

The degradation of CK1α is considered "conditional" because it can be influenced by the specific chemical structure of the immunomodulatory drug (IMiD) used. researchgate.netnih.gov For instance, research has demonstrated that specific modifications to the lenalidomide scaffold can enhance the selective degradation of CK1α along with IKZF1 and IKZF3. researchgate.netnih.gov This tailored degradation profile is crucial for maximizing therapeutic benefit in specific disease contexts. A 6-fluoro modification of lenalidomide, for example, has been shown to be a selective and highly effective inducer of IKZF1, IKZF3, and CK1α degradation, demonstrating stronger anti-proliferative effects in multiple myeloma and 5q MDS cell lines than the parent compound. researchgate.netnih.gov This highlights the potential to fine-tune the activity of lenalidomide-based PROTACs to target a specific constellation of neosubstrates.

NeosubstrateDisease ContextRole of Degradation
IKZF1/IKZF3 Multiple MyelomaPrimary anti-cancer mechanism. nih.govresearchgate.net
CK1α 5q Myelodysplastic Syndromes (MDS)Key therapeutic mechanism. researchgate.netnih.gov

Exploration of Novel Neosubstrate Recognition Patterns

The development of next-generation PROTACs relies on the ability to control neosubstrate selectivity. A key area of exploration is the modification of the lenalidomide core to alter its interaction with the CRBN E3 ligase, thereby programming novel neosubstrate recognition patterns. researchgate.net It has been discovered that modifications at the 6-position of the lenalidomide molecule are pivotal for controlling this selectivity. researchgate.netnih.gov

By introducing different chemical groups at this position, researchers can either enhance or diminish the degradation of specific neosubstrates. For example, adding small substituents like a fluoro group can enhance the degradation of therapeutically relevant proteins like IKZF1, IKZF3, and CK1α. researchgate.netresearchgate.netnih.gov Conversely, attaching bulkier molecules at the same position can be engineered to prevent the degradation of any neosubstrate. researchgate.net This strategy is particularly valuable for designing PROTACs for non-hematological cancers, where the degradation of IKZF1 and IKZF3 would be an undesirable off-target effect. researchgate.net This ability to rationally design the CRBN binder allows for the creation of PROTACs with tailored degradation profiles, expanding their therapeutic potential beyond traditional applications. researchgate.netnih.gov

Modification at 6-Position of LenalidomideImpact on Neosubstrate DegradationTherapeutic Implication
Fluoro Group Enhanced selective degradation of IKZF1, IKZF3, and CK1α. researchgate.netnih.govImproved efficacy for hematological cancers like MM and 5q MDS. researchgate.netresearchgate.net
Bulky Molecules Abrogation of neosubstrate degradation. researchgate.netAllows for the development of PROTACs for non-hematological cancers without immunomodulatory effects. researchgate.net
Unmodified Lenalidomide Degradation of IKZF1 and IKZF3. nih.govStandard activity in multiple myeloma. nih.gov

Structure Activity Relationship Sar Investigations of Protacs Incorporating Lenalidomide Peg4 Propargyl

Impact of Lenalidomide (B1683929) Moiety Modifications on CRBN Engagement

The interaction between the lenalidomide portion of the PROTAC and the CRBN E3 ligase is the foundational event for its degradation activity. Modifications to this moiety can profoundly affect CRBN binding and the subsequent recruitment and degradation of neosubstrates.

Chemical Alterations and Their Influence on Binding Affinity to CRBN

The binding of lenalidomide to CRBN is a nuanced process. The glutarimide (B196013) ring of lenalidomide is known to be essential for inserting into a hydrophobic pocket of the CRBN thalidomide-binding domain (TBD). researchgate.netnih.gov However, the binding affinity is not solely dictated by the TBD. Studies using isothermal titration calorimetry (ITC) have revealed that the binding affinity of lenalidomide to the full-length CRBN–DDB1 protein complex is approximately 30-fold higher than to the isolated TBD. This suggests that other regions of the full-length protein contribute to stabilizing the interaction. nih.gov

Modulation of Neosubstrate Specificity and Degradation Efficiency through Lenalidomide Derivatives

Beyond simply anchoring the PROTAC to CRBN, the lenalidomide moiety can actively influence which proteins are degraded. Lenalidomide itself induces the degradation of neosubstrates like Ikaros (IKZF1), Aiolos (IKZF3), and casein kinase 1 alpha (CK1α). nih.govoup.com This activity can be an undesired off-target effect for a PROTAC designed to degrade a different POI. researchgate.net

Research has demonstrated that chemical modifications to the phthalimide (B116566) ring of lenalidomide can precisely control this neosubstrate selectivity. researchgate.netrepec.org Specifically, substitutions at the 6-position of the lenalidomide structure have proven to be critical for modulating neosubstrate degradation. researchgate.netnih.govrepec.org For instance, a 6-fluoro lenalidomide derivative was found to maintain the selective degradation of IKZF1, IKZF3, and CK1α, which are involved in its anti-cancer activity. nih.gov PROTACs built using these modified lenalidomide derivatives were shown to induce the degradation of their intended target proteins while retaining the specific neosubstrate profile of the parent lenalidomide derivative. nih.govrepec.org This strategy offers a pathway to designing PROTACs with more predictable and controlled degradation profiles, potentially separating desired on-target degradation from unwanted neosubstrate effects.

Role of PEG Linker Characteristics in PROTAC Activity

The linker is far more than an inert spacer; its length, flexibility, and attachment points are critical determinants of a PROTAC's ability to form a productive ternary complex and effectively degrade the target protein. precisepeg.comnih.gov

Effects of Linker Length and Flexibility (e.g., PEG4) on Ternary Complex Formation and Degradation Potency

The length and flexibility of the linker are paramount for allowing the two ends of the PROTAC to simultaneously bind their respective proteins (POI and E3 ligase) in a conformation that facilitates ubiquitin transfer. nih.gov Linkers that are too short may be unable to span the distance between the two proteins, while overly long or flexible linkers can sometimes have an entropic penalty that hinders stable ternary complex formation. nih.gov

PEG linkers, like the PEG4 unit in Lenalidomide-PEG4-propargyl, are frequently used in PROTAC design for several reasons. biochempeg.com They impart hydrophilicity, which can improve the solubility of the often large and greasy PROTAC molecules. precisepeg.combiochempeg.com Furthermore, the defined, repeating ethylene (B1197577) glycol units allow for the systematic and straightforward synthesis of PROTACs with varying linker lengths, which is a key step in optimizing degradation efficiency. biochempeg.com Studies have shown that a minimum linker length is often required to observe any degradation, and there is typically an optimal length for maximal potency. nih.gov For example, in a series of TBK1-targeting PROTACs, degradation was only observed with linkers of 12 atoms or longer. nih.gov The flexibility of PEG linkers can also be advantageous, allowing the PROTAC to adopt multiple conformations to achieve a productive ternary complex. nih.gov However, the composition of the linker also matters; in one study, replacing a nine-atom alkyl chain with a three-unit PEG linker resulted in weaker degradation, suggesting that the specific atomic makeup (e.g., oxygen vs. CH2 groups) can influence activity. nih.gov

Investigation of Positional Isomerism of Linker Attachment to the Lenalidomide Core

The point at which the linker is attached to the lenalidomide moiety significantly impacts PROTAC performance. The exit vector—the angle at which the linker extends from the ligand—can dictate the possible orientations of the E3 ligase relative to the target protein, thereby influencing the stability and productivity of the ternary complex. nih.gov

For lenalidomide-based PROTACs, the linker is most commonly attached to the phthalimide ring. researchgate.netnih.gov Synthetic routes have been developed for the selective derivatization of the 4-amino position of lenalidomide, allowing for the attachment of various linkers. nih.gov Research has also indicated that attaching the linker at the C-4 position of the phthalimide moiety can result in PROTACs with improved stability. researchgate.net The choice of attachment point is a critical design element that must be empirically optimized for each new POI-ligand pair to ensure an optimal geometric arrangement for ternary complex formation. nih.gov

Influence of Propargyl Attachment Point and Overall PROTAC Architecture

The terminal propargyl group (a three-carbon chain with a carbon-carbon triple bond) on the this compound construct serves a primarily synthetic, yet crucial, function. It is a key functional group for the assembly of the final PROTAC molecule. The propargyl group is one half of the reactants in the highly efficient and versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.gov This reaction allows for the rapid and reliable conjugation of the lenalidomide-linker piece to a POI ligand that has been functionalized with an azide (B81097) group. nih.gov This modular approach enables the creation of large libraries of PROTACs with variations in the linker, POI ligand, or E3 ligand to accelerate the discovery of potent and selective degraders. nih.gov

Optimization of Linker and Target Ligand Interconnection for Enhanced Degradation

The linker's primary role is to bridge the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) necessary for ubiquitination and subsequent proteasomal degradation. axispharm.com The structure of the linker in this compound, featuring a polyethylene (B3416737) glycol (PEG) chain and a terminal propargyl group, allows for strategic optimization to enhance degradation efficiency.

The PEG4 component of the linker serves several key functions. Firstly, PEG linkers are hydrophilic, which can improve the solubility and reduce the aggregation tendencies of the often large and hydrophobic PROTAC molecules, thereby enhancing cell permeability and bioavailability. axispharm.com Secondly, the length of the linker is a crucial parameter. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the PROTAC to the target protein and the E3 ligase. nih.gov Conversely, an excessively long linker may not effectively bring the two proteins into the required proximity for efficient ubiquitin transfer. nih.gov The PEG4 linker in this compound provides a 16-atom spacer, a length that has been found to be optimal in certain PROTAC systems, such as those targeting the Estrogen Receptor (ERα), by positioning the target protein within an ideal distance for effective ubiquitination by the recruited cereblon (CRBN) E3 ligase complex. sigmaaldrich.com

The terminal propargyl group is another key feature for optimization, as it enables a highly efficient and chemoselective conjugation method known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.gov This reaction allows for the straightforward connection of the this compound moiety to a wide variety of target protein ligands that have been functionalized with an azide group. nih.gov This modular approach facilitates the rapid synthesis of PROTAC libraries with variations in the target warhead or its attachment point, expediting the exploration of structure-activity relationships. nih.govresearchgate.net

The profound impact of minor linker modifications on PROTAC potency is well-documented. For instance, in the development of BET degraders, the replacement of an amine linkage to lenalidomide with a more rigid ethynyl (B1212043) group led to the creation of PROTAC QCA570. This change resulted in a significant increase in cell activity in MOLM13 and MV4;11 leukemia cell lines compared to its predecessor, PROTAC 48, demonstrating that linker rigidity can be a critical optimization parameter. nih.gov

Table 1: Impact of Linker Modification on BET PROTAC Potency
CompoundLinker FeatureMOLM13 IC50MV4;11 IC50RS4;11 IC50Reference
PROTAC 48Alkyl chain with amine linkagePicomolar rangePicomolar rangePicomolar range nih.gov
QCA570Rigid ethynyl group linkage3-fold more potent than 486-fold more potent than 4827-fold less potent than 48 nih.gov

Rational Design Principles Guiding the Development of Potent PROTACs

The rational design of potent PROTACs using this compound as a foundation involves a multi-parameter optimization process. researchgate.net The goal is to create a molecule that not only binds to its intended targets but also promotes the formation of a stable and geometrically favorable ternary complex. Key principles guiding this process include careful consideration of the linker's properties and the strategic selection of attachment points. nih.gov

Linker Composition and Properties:

Hydrophilicity: The use of PEG linkers, as in this compound, is a deliberate strategy to improve the aqueous solubility and cell permeability of PROTACs, which are often large molecules that fall outside of traditional drug-like chemical space. axispharm.comacs.org

Length: As discussed, linker length must be fine-tuned to achieve optimal proximity between the target protein and the E3 ligase for efficient ubiquitination. nih.govnih.gov The PEG4 unit offers a well-tested starting point for this optimization.

Rigidity: The flexibility or rigidity of the linker can significantly impact the stability of the ternary complex. nih.gov While flexible linkers like PEG and alkyl chains are common, more rigid linkers, such as those incorporating aryl units or alkynes, can provide conformational restriction that may pre-organize the PROTAC into a bioactive conformation, leading to enhanced potency. nih.gov However, increased rigidity can also sometimes impair degradation, highlighting the empirical nature of this optimization. nih.gov

Attachment Site: The point at which the linker is connected to the target protein ligand is a critical variable. nih.gov The ideal attachment site is typically a solvent-exposed region of the ligand that, when modified, does not disrupt the high-affinity binding to the target protein. The "click chemistry" compatibility of the propargyl group on this compound allows for systematic exploration of different attachment points on the warhead to identify the vector that best facilitates productive ternary complex formation. nih.gov

E3 Ligase Ligand Modification: Beyond the linker and warhead, rational design can also involve modifications to the E3 ligase ligand itself. Research has shown that modifications to the lenalidomide scaffold can influence the degradation profile of the resulting PROTAC. For example, substitutions at the 6-position of the lenalidomide core have been shown to be essential for controlling the selective degradation of specific neosubstrates, allowing for the development of PROTACs with more refined target profiles. researchgate.net

The development of potent PROTACs is thus a process of holistic molecular engineering, where this compound serves as a versatile platform. By systematically optimizing the linker's length and rigidity and the precise point of its connection to a target ligand, researchers can apply rational design principles to develop highly effective and selective protein degraders. researchgate.net

Table 2: Key Rational Design Principles for PROTACs
Design PrincipleObjectiveExample Strategy Using this compoundReference
Optimize Linker LengthEnsure optimal proximity for ubiquitin transfer without steric clash.Start with the 16-atom PEG4 linker and systematically vary length. nih.govsigmaaldrich.com
Modulate Linker CompositionImprove physicochemical properties (e.g., solubility, permeability).Utilize the hydrophilic PEG4 chain to enhance solubility. axispharm.com
Control Linker RigidityStabilize the ternary complex in a productive conformation.Incorporate rigid elements like alkynes via the propargyl group. nih.gov
Select Optimal Attachment PointPreserve warhead affinity while maximizing ternary complex formation.Use CuAAC "click chemistry" to test various azide-functionalized warhead positions. nih.gov
Refine E3 Ligase LigandEnhance selectivity and control neosubstrate degradation.Explore modifications to the lenalidomide scaffold itself (e.g., at the 6-position). researchgate.net

Application in Novel Protac Design and Development

Illustrative Examples of PROTACs Synthesized Utilizing Lenalidomide-Linker-Functional Group Conjugates

The versatility of using lenalidomide (B1683929) and its analogues as the CRBN-recruiting element in PROTACs has been demonstrated in the successful degradation of numerous high-value therapeutic targets.

The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, and BRD4) are epigenetic readers that play critical roles in regulating gene transcription and are implicated in various cancers. Several PROTACs have been developed to target BET proteins for degradation. In one study, researchers synthesized BET-targeting PROTACs by linking a BET inhibitor with derivatives of lenalidomide. These PROTACs induced the selective degradation of BET proteins, leading to potent antiproliferative effects in multiple myeloma and neuroblastoma cell lines. The modular synthesis, often employing click chemistry, allows for the efficient coupling of the lenalidomide-linker component with various BET-binding moieties to optimize degradation potency.

PROTAC ComponentTarget ProteinCell LineEffect
Lenalidomide DerivativeBET ProteinsMM1.S (Multiple Myeloma)Antiproliferative Effect
Lenalidomide DerivativeBET ProteinsIMR32 (Neuroblastoma)Protein Degradation

This table is based on findings related to the antiproliferative and degradation effects of lenalidomide-derivative-based BET PROTACs in cancer cell lines.

The Murine Double Minute 2 (MDM2) protein is an E3 ubiquitin ligase that acts as a primary negative regulator of the p53 tumor suppressor. Overexpression of MDM2 is a common mechanism for inactivating p53 in cancers. PROTACs have been designed to degrade MDM2, thereby stabilizing p53 and restoring its tumor-suppressive function. These degraders are constructed by linking an MDM2 inhibitor to an E3 ligase ligand, such as lenalidomide. For instance, a PROTAC named MD-265 incorporates a potent MDM2 inhibitor linked to lenalidomide, which effectively degrades MDM2 and leads to p53 activation in cancer cells. This strategy has demonstrated complete tumor regression and improved long-term survival in mouse models of leukemia.

PROTACTarget ProteinE3 Ligase LigandOutcome
MD-265MDM2Lenalidomidep53 activation, tumor regression in vivo

This table illustrates an example of an MDM2-degrading PROTAC utilizing a lenalidomide-based E3 ligase ligand.

The Stimulator of Interferon Genes (STING) protein is a central component of the innate immune system. While its activation can be beneficial in cancer immunotherapy, chronic activation is associated with autoimmune and inflammatory disorders. Targeting STING for degradation offers a therapeutic strategy to dampen this pathway. Researchers have developed STING-degrading PROTACs by linking a small-molecule STING inhibitor (C-170) to pomalidomide (B1683931), a close analogue of lenalidomide that also recruits the CRBN E3 ligase. One of the synthesized PROTACs, SP23, demonstrated effective degradation of STING protein and exhibited significant anti-inflammatory effects in a mouse model of acute kidney injury. This example highlights how the lenalidomide/pomalidomide scaffold can be used to create degraders for targets involved in immune signaling.

PROTACTarget ProteinE3 Ligase LigandDegradation Potency (DC50)
SP23STINGPomalidomide3.2 µM

This table shows data for a STING-degrading PROTAC that uses a CRBN-recruiting ligand similar to lenalidomide.

Broadening the Scope to Other Novel Protein Targets

The modular nature of PROTACs, exemplified by the structure of Lenalidomide-PEG4-propargyl, allows for the targeting of a wide array of proteins beyond traditional "druggable" targets. By synthetically attaching a ligand for a protein of interest to the propargyl group of this compound, researchers can redirect the CRBN E3 ligase to induce the degradation of virtually any protein for which a binder can be developed. This has significant implications for expanding the therapeutic landscape to include proteins previously considered intractable, such as scaffold proteins and transcription factors. researchgate.net

The versatility of this approach has been demonstrated in the targeting of various protein classes implicated in a range of diseases, from oncology to neurodegenerative disorders and inflammatory conditions. researchgate.netnih.govfrontiersin.org For instance, the core Lenalidomide-based CRBN recruiting element has been successfully incorporated into PROTACs designed to degrade proteins involved in cancer progression, autoimmune diseases, and viral infections. researchgate.netnih.gov

Table 1: Examples of Novel Protein Target Classes for Lenalidomide-based PROTACs

Target ClassExamplesTherapeutic Area
KinasesIRAK4Inflammation, Autoimmune Disorders
Transcription FactorsSTAT3Oncology
Scaffolding ProteinsBRD4Oncology, Inflammation
Misfolded ProteinsTau, α-synucleinNeurodegenerative Diseases

This table presents examples of protein classes that can be targeted using the PROTAC platform, illustrating the potential applications of building blocks like this compound.

Research has shown that modifications to the lenalidomide core can influence neosubstrate selectivity, offering a pathway to engineer PROTACs with enhanced specificity and reduced off-target effects. nih.gov This fine-tuning of the E3 ligase ligand is a critical aspect of developing safe and effective degraders for novel protein targets.

Strategies for Advancing PROTAC Potency and Selectivity

The efficacy of a PROTAC is determined by its ability to form a stable and productive ternary complex between the target protein and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target. Optimizing the potency and selectivity of PROTACs, such as those derived from this compound, involves a multi-faceted approach encompassing both computational and experimental strategies.

Computational and Experimental Approaches for Optimizing Ternary Complex Stability

The formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is a critical determinant of PROTAC efficiency. Both computational modeling and biophysical assays are instrumental in understanding and optimizing this interaction. nih.govscienceopen.com

Computational Approaches:

Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting the geometry and stability of the ternary complex. scienceopen.comscienceopen.com These in silico methods allow researchers to:

Model Ternary Complex Structures: Predict the three-dimensional arrangement of the target protein, the PROTAC, and the E3 ligase.

Analyze Protein-Protein Interactions: Identify key amino acid residues at the interface of the target protein and the E3 ligase that contribute to complex stability.

Table 2: Key Parameters Analyzed in Computational Modeling of Ternary Complexes

ParameterDescriptionRelevance to PROTAC Optimization
Binding Energy The calculated strength of the interaction between the three components.A lower binding energy generally indicates a more stable complex.
Interface Residue Analysis Identification of specific amino acids involved in hydrogen bonding, hydrophobic interactions, and salt bridges.Guides site-directed mutagenesis studies to validate the model and informs the design of more potent PROTACs.
Linker RMSD Root-mean-square deviation of the linker conformation over time in MD simulations.Provides insights into the flexibility and conformational preferences of the linker.

This table outlines key computational parameters used to assess and optimize the stability of the ternary complex.

Experimental Approaches:

A variety of biophysical techniques are employed to experimentally measure the formation and stability of the ternary complex. These methods provide crucial data to validate computational models and guide the optimization of PROTAC design.

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These techniques measure the binding kinetics and affinity of the PROTAC to the individual proteins and the formation of the ternary complex in real-time. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the thermodynamic parameters of binding, providing insights into the enthalpy and entropy of ternary complex formation. nih.gov

Förster Resonance Energy Transfer (FRET): FRET-based assays can be used to monitor the proximity of the target protein and the E3 ligase within the cell, providing a measure of ternary complex formation in a more physiological context.

Enhancing Ligand Efficiency and Degradation Efficiency

The ultimate goal of PROTAC design is to achieve potent and selective degradation of the target protein at low concentrations. This requires optimizing both the binding of the PROTAC to its target and the E3 ligase (ligand efficiency) and the subsequent ubiquitination and proteasomal degradation (degradation efficiency).

Enhancing Ligand Efficiency:

The affinity of the warhead for the target protein and the E3 ligase ligand for its cognate E3 ligase are critical starting points. However, high binding affinity does not always translate to high degradation efficiency. The concept of "cooperativity" is crucial, where the formation of the ternary complex is favored over the formation of binary complexes (PROTAC-Target or PROTAC-E3 ligase). Strategies to enhance ligand efficiency include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the warhead and the E3 ligase ligand to improve binding affinity and selectivity. nih.govfrontiersin.org

Linker Optimization: The length, composition, and attachment points of the linker are critical for achieving a productive ternary complex conformation. nih.govexplorationpub.com The PEG4 linker in this compound provides flexibility, which can be advantageous in allowing the warhead and the E3 ligase to adopt an optimal orientation for interaction.

Enhancing Degradation Efficiency:

Degradation efficiency is quantified by the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). Key factors influencing degradation efficiency include:

Ubiquitination Site Accessibility: The ternary complex must orient the target protein in such a way that its surface lysine (B10760008) residues are accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.

Table 3: Research Findings on Linker Impact on Degradation Efficiency

Linker TypeObservationImplication for PROTAC Design
Alkyl ChainsCan provide rigidity and may be optimal for certain target-ligase pairs.The choice between a flexible PEG linker and a more rigid alkyl linker is target-dependent.
PEG LinkersGenerally increase solubility and can provide necessary flexibility for ternary complex formation.The optimal length of the PEG linker needs to be empirically determined for each new target.
Rigid Linkers (e.g., containing cyclic structures)Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.May be beneficial when a specific orientation is required for productive ternary complex formation.

This table summarizes general findings on how different linker types can influence the degradation efficiency of PROTACs, based on principles that would apply to PROTACs constructed with this compound.

In Vitro and Preclinical Research Applications of Lenalidomide Peg4 Propargyl Derived Compounds

In Vitro Cellular Assays for Investigating Targeted Protein Degradation

A variety of in vitro cellular assays are employed to investigate the targeted protein degradation capabilities of PROTACs derived from Lenalidomide-PEG4-propargyl.

Quantitative Assessment of Target Protein and Neosubstrate Levels (e.g., Western Blotting, Proteomics)

A primary method for evaluating the efficacy of a PROTAC is to quantify the degradation of the target protein. Western blotting is a widely used technique to measure the levels of a specific protein in cell lysates after treatment with a PROTAC. mdpi.comnih.gov For instance, studies have shown that PROTACs incorporating lenalidomide (B1683929) derivatives can effectively degrade target proteins like BET proteins and Bax Inhibitor-1 (BI-1). mdpi.comnih.gov

In addition to the intended target, it is crucial to assess the degradation of "neosubstrates," which are proteins that are not the primary target but are degraded due to the recruitment of the CRBN E3 ligase by the lenalidomide moiety. nih.govnih.gov The degradation of neosubstrates such as IKZF1, IKZF3, and CK1α is often associated with the therapeutic effects of lenalidomide in hematological cancers. nih.govresearchgate.net Conversely, the degradation of other neosubstrates like SALL4 has been linked to potential teratogenicity. nih.gov Researchers have demonstrated that modifications to the lenalidomide structure, such as at the 6-position, can alter neosubstrate selectivity, enhancing the degradation of therapeutic targets while minimizing the degradation of off-targets. nih.gov

Quantitative proteomics has emerged as a powerful tool for a more comprehensive analysis of protein degradation. mdpi.comnih.gov This technology allows for the unbiased, global profiling of protein levels within a cell, providing a broader understanding of a PROTAC's on-target and off-target effects. biorxiv.org By comparing the proteomes of cells treated with a PROTAC to untreated cells, researchers can identify all proteins that are degraded, confirming the degradation of the intended target and revealing any unintended off-target degradation. nih.govbiorxiv.org

Functional Assays to Evaluate Cellular Responses (e.g., cell viability, proliferation) to PROTACs

Beyond confirming protein degradation, it is essential to evaluate the functional consequences of this degradation on cellular processes. Cell viability and proliferation assays are routinely used to determine the anti-cancer effects of PROTACs. nih.govsigmaaldrich.combio-rad-antibodies.com These assays measure the number of living and dividing cells after treatment.

Several types of assays are available for this purpose:

Metabolic Assays: Assays like MTT, XTT, and WST-1 measure the metabolic activity of cells, which is proportional to the number of viable cells. sigmaaldrich.com

ATP Measurement: Luminescent assays that quantify ATP levels are also used, as ATP is an indicator of metabolically active cells. sigmaaldrich.com The CellTiter-Glo assay is a common example. nih.govresearchgate.net

DNA Synthesis Assays: Methods like BrdU and EdU incorporation assays measure DNA synthesis, which is a hallmark of proliferating cells. sigmaaldrich.comlabome.com

Studies have shown that PROTACs derived from modified lenalidomide can exhibit potent anti-proliferative effects in various cancer cell lines, including those from multiple myeloma and 5q myelodysplastic syndromes. nih.govresearchgate.net The results of these functional assays provide crucial information about the therapeutic potential of the PROTACs being investigated.

Evaluation of Off-Target Degradation Profiles

A critical aspect of PROTAC development is ensuring their specificity. While proteomics can provide a global view of off-target degradation, more targeted approaches are also employed. nih.govbiorxiv.org Researchers may use a panel of cell lines with varying protein expression profiles or employ techniques like automated imaging platforms to screen for the degradation of a predefined set of potential off-target proteins, such as zinc-finger domains that can be unintentionally degraded by pomalidomide-based PROTACs. biorxiv.org

The design of the PROTAC, including the specific lenalidomide analog and the linker, can significantly influence its off-target degradation profile. nih.gov For example, it has been shown that certain modifications to the pomalidomide (B1683931) component of a PROTAC can reduce the degradation of off-target zinc-finger proteins. biorxiv.org Careful evaluation of off-target effects is essential to develop safe and effective PROTAC-based therapies.

Biochemical Characterization of PROTACs Derived from this compound

Biochemical assays are crucial for understanding the molecular interactions that underpin PROTAC activity.

Binding Affinity Measurements (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

The ability of a PROTAC to form a stable ternary complex with the target protein and the E3 ligase is a key determinant of its degradation efficiency. acs.orgspringernature.com Two common biophysical techniques used to measure the binding affinities of these interactions are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). nih.govnih.govlabmanager.com

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of molecules in real-time. researchgate.net It can provide kinetic information, including the association (on-rate) and dissociation (off-rate) constants of the binding event, in addition to the equilibrium dissociation constant (K D ), which reflects the binding affinity. acs.orgnih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon molecular binding. nih.govlabmanager.com This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.gov

These techniques can be used to measure the binary binding affinities of the PROTAC to the target protein and to CRBN, as well as the affinity of the ternary complex formation. nih.govacs.org Studies have used ITC to quantitatively assess the binding of modified lenalidomides to CRBN. nih.gov

In Vitro Ubiquitination Assays to Confirm Ligase Activity

Once a PROTAC brings the target protein and the E3 ligase into proximity, the E3 ligase facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. nih.govbohrium.com In vitro ubiquitination assays are performed to confirm that the PROTAC can effectively mediate this process. lifesensors.com

These assays typically involve combining the purified target protein, the CRBN E3 ligase complex, E1 and E2 ubiquitinating enzymes, ubiquitin, and ATP in the presence of the PROTAC. nih.govbpsbioscience.com The ubiquitination of the target protein can then be detected by Western blotting, looking for the appearance of higher molecular weight bands corresponding to the ubiquitinated protein. nih.gov More advanced assay formats, such as those using AlphaLISA technology, provide a more quantitative and high-throughput method for measuring ubiquitination. bpsbioscience.com Successful ubiquitination in these assays provides direct evidence of the PROTAC's intended mechanism of action. nih.govlifesensors.com

Utilization as Chemical Biology Research Tools

The unique tripartite structure of this compound underpins its utility as a versatile tool in chemical biology. The lenalidomide component provides a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase. nih.gov The propargyl group serves as a handle for "click chemistry," a highly efficient and specific bioorthogonal reaction, allowing for the covalent attachment of this molecule to a ligand targeting a protein of interest. nih.gov The PEG4 linker offers spatial optimization, positioning the target protein in proximity to the E3 ligase to facilitate ubiquitination and subsequent degradation. nih.gov

Exploring Protein Function Through Inducible Protein Knockdown

A primary application of this compound is in the synthesis of PROTACs, which enable the targeted degradation of specific proteins to elucidate their cellular functions. By linking the lenalidomide moiety to a ligand for a protein of interest, researchers can create a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system to induce rapid and selective protein knockdown. This approach offers a powerful alternative to genetic methods like RNA interference or CRISPR, providing temporal control over protein depletion.

Table 1: Representative Data on BRD4 Degradation by Lenalidomide-Based PROTACs

Cell LinePROTAC CompoundTarget ProteinAchieved DegradationKey FindingCitation(s)
Burkitt's Lymphoma (BL) cellsPROTAC 1 (Pomalidomide-PEG-OTX015)BRD4>98% at 100 nMMore potent induction of apoptosis than the parent inhibitor. nih.gov
Human Monocyte Lymphoma (THP-1)Compound 21 (Lenalidomide-based)BRD4Effective degradationSuppression of c-Myc. nih.gov
Acute Myeloid Leukemia (AML) cells (MV4-11)dBET1 (Lenalidomide-based)BRD4>95% at 100 nMSustained degradation over 24 hours. unito.it

Note: The table presents representative findings from studies using lenalidomide or its analogues in PROTACs with PEG linkers to demonstrate the principle of protein knockdown. The exact "this compound" was not explicitly stated as the linker in these specific publications.

Probing Protein-Protein Interactions within Cellular Systems

The propargyl group of this compound provides a powerful tool for investigating protein-protein interactions (PPIs) within the complex environment of a living cell. This is often achieved through the creation of photo-affinity probes. In this approach, a photo-reactive group is incorporated alongside the propargyl handle into the lenalidomide structure, creating a "photo-lenalidomide" probe. biorxiv.orgacs.org

These probes can be introduced into cells where they bind to their target proteins. Upon exposure to UV light, the photo-reactive group forms a covalent bond with the interacting protein, permanently "capturing" the interaction. The propargyl group then serves as a bioorthogonal handle for click chemistry, allowing for the attachment of a reporter tag, such as biotin (B1667282). nih.govnih.gov This biotin tag enables the enrichment and subsequent identification of the cross-linked proteins and their binding partners via mass spectrometry-based proteomics.

This methodology has been successfully employed to identify both known and novel interacting partners of lenalidomide. For example, photo-lenalidomide probes have been used to capture the known targets CRBN and Ikaros family zinc finger 1 (IKZF1) from multiple myeloma cells. biorxiv.orgacs.org Furthermore, this technique has led to the discovery of novel, non-degraded binding partners of the lenalidomide-CRBN complex, such as the eukaryotic translation initiation factor 3 subunit i (eIF3i). biorxiv.orgacs.org This demonstrates the utility of this compound-derived probes in mapping the complex interactomes of small molecules and their target proteins within a cellular context.

Table 2: Application of Lenalidomide-Based Probes for PPI Studies

Probe TypeMethodologyKey FindingCitation(s)
Photo-lenalidomide with alkyne handlePhoto-affinity labeling followed by click chemistry and proteomicsCaptured known targets (CRBN, IKZF1) and identified a novel interactor (eIF3i). biorxiv.orgacs.org
General alkyne-tagged chemical probesClick chemistry-based proteomicsGeneral workflow for selectively labeling and enriching proteins for identification of interactions. nih.govnih.gov

Preclinical In Vivo Models for Mechanistic Validation (excluding clinical efficacy)

A crucial step in the development of novel therapeutic strategies is the validation of their proposed mechanism of action in a living organism. PROTACs derived from this compound are designed for such preclinical in vivo studies. The PEG4 linker can enhance the pharmacokinetic properties of the resulting PROTAC, such as solubility and cell permeability, which are critical for systemic administration. nih.govacs.org

While the principles of using lenalidomide-based PROTACs in vivo are established, and many such compounds have been tested in animal models, specific peer-reviewed studies detailing the mechanistic validation of a PROTAC synthesized explicitly using "this compound" are not readily found in the public domain. However, studies on structurally similar CRBN-recruiting PROTACs have demonstrated target degradation in xenograft models. For instance, a BRD4-targeting PROTAC was shown to induce tumor regression in a mouse model of acute myeloid leukemia, which was correlated with BRD4 degradation in the tumor tissue. nih.gov These types of studies provide the foundational evidence that the targeted protein degradation mechanism observed in vitro is recapitulated in vivo.

Future Directions in Chemical Biology and Drug Discovery Utilizing Lenalidomide Peg4 Propargyl

Expansion of the PROTAC Chemical Space

The effectiveness of PROTACs is intrinsically linked to the diversity of their constituent parts: the E3 ligase ligand, the linker, and the target protein binder. Future advancements will heavily rely on expanding this chemical toolbox to overcome existing limitations and broaden the therapeutic applicability of PROTACs.

Discovery and Engineering of Novel E3 Ligase Ligands Beyond CRBN

While CRBN and von Hippel-Lindau (VHL) are the most utilized E3 ligases in PROTAC design, the human genome encodes over 600 E3 ligases, presenting a vast, untapped resource for targeted protein degradation. nih.govnih.gov The reliance on a limited set of E3 ligases poses challenges, including potential resistance mechanisms and cell-type specific expression limitations. researchgate.netaacrjournals.org Consequently, a major focus of future research is the discovery and development of new E3 ligase ligands.

The exploration of novel E3 ligases is driven by the need to:

Overcome Resistance: The emergence of resistance to CRBN- and VHL-based PROTACs, through mutations or downregulation of the E3 ligase machinery, necessitates the availability of alternative E3 ligases to bypass these resistance mechanisms. aacrjournals.orgnih.gov

Enhance Tissue Specificity: Different E3 ligases exhibit varying expression levels across different tissues and cell types. researchgate.net By identifying and developing ligands for tissue-specific E3 ligases, it is possible to create PROTACs with improved selectivity, minimizing off-target effects and systemic toxicity. nih.govresearchgate.net

Expand the Degradable Proteome: The structural compatibility between the E3 ligase, the PROTAC, and the target protein is crucial for the formation of a stable ternary complex and subsequent degradation. Expanding the repertoire of available E3 ligases will increase the probability of finding a suitable match for a wider range of target proteins, including those previously considered "undruggable." aacrjournals.org

Recent efforts have led to the identification of ligands for other E3 ligases such as MDM2, cIAP, RNF114, and DCAF15, although many of these are still in the early stages of development and require further optimization. wisc.eduresearchgate.net The discovery of new ligands is being pursued through various strategies, including target-based screening, phenotypic screening, and the use of advanced techniques like DNA-encoded libraries (DELs). nih.gov

Diversification of Linker Chemistries and Design Principles

Key areas of linker diversification include:

Composition and Physicochemical Properties: The composition of the linker influences properties like solubility, cell permeability, and metabolic stability. nih.gov Researchers are exploring linkers with different chemical motifs, such as alkynes, triazoles, and saturated heterocycles, to fine-tune these properties. The goal is to create PROTACs with improved drug-like characteristics.

Rigidity and Conformational Control: While flexible linkers like PEG chains are common, rigid linkers are being investigated to pre-organize the PROTAC molecule into a bioactive conformation. acs.org This can enhance the stability of the ternary complex and improve degradation potency.

"Smart" Linkers: A particularly exciting area of development is the creation of "smart" linkers that respond to specific stimuli. For example, photoswitchable linkers incorporating elements like azobenzene (B91143) can be used to control PROTAC activity with light, offering spatiotemporal control over protein degradation. nih.gov Other strategies include linkers that are cleaved by specific enzymes present in the target tissue, thereby releasing the active PROTAC only where it is needed.

The optimization of linker design is increasingly guided by structural biology and computational modeling to predict and understand the formation of the ternary complex. nih.gov High-throughput synthesis and screening methods, such as click chemistry enabled by the propargyl group in Lenalidomide-PEG4-propargyl, are also crucial for rapidly exploring a wide range of linker variations. nih.govnih.gov

Addressing Emerging Challenges in Targeted Protein Degradation Technologies

As PROTAC technology matures and moves further into clinical applications, new challenges are emerging that require innovative solutions. These include the development of resistance and the need for improved potency and selectivity.

Strategies to Counter Resistance Mechanisms (e.g., CRBN Mutations)

The development of resistance is a common challenge in cancer therapy, and PROTACs are no exception. Resistance to CRBN-based PROTACs can arise from mutations in the CRBN gene itself or in other components of the E3 ligase complex. aacrjournals.orgnih.gov These mutations can prevent the PROTAC from binding to the E3 ligase, thereby abrogating its protein-degrading activity. acs.org

Several strategies are being explored to overcome this challenge:

Utilizing Alternative E3 Ligases: As discussed previously, having a diverse toolkit of E3 ligase ligands is a primary strategy to combat resistance. If a tumor develops resistance to a CRBN-based PROTAC, a VHL-based PROTAC or one that recruits a different E3 ligase could still be effective. nih.gov

Developing Dual-Targeting PROTACs: PROTACs can be designed to simultaneously degrade two different proteins. This approach could be used to target both a primary oncogenic driver and a protein involved in a resistance pathway. aacrjournals.org

Hydrophobic Tagging (HyT): An emerging strategy involves replacing the E3 ligase ligand with a hydrophobic tag. These "HyT-based degraders" can induce protein degradation through a mechanism that is independent of a specific E3 ligase, thus bypassing resistance mechanisms related to E3 ligase mutations. acs.org

Methodologies for Improving Degradation Potency and Systemic Selectivity

Enhancing the potency and selectivity of PROTACs is crucial for maximizing their therapeutic benefit while minimizing side effects.

Improving Potency: The potency of a PROTAC is determined by its ability to induce the degradation of the target protein at low concentrations. This is heavily influenced by the stability and cooperativity of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. youtube.com Strategies to improve potency include:

Optimizing Ternary Complex Formation: Using biophysical techniques to study the kinetics and thermodynamics of ternary complex formation can provide insights for rational design. nih.gov Optimizing the linker length and composition is critical for achieving favorable protein-protein interactions within the complex. youtube.com

Enhancing Cellular Permeability: The large size and polar nature of many PROTACs can limit their ability to cross cell membranes. acs.org Modifying the linker and ligands to improve physicochemical properties is an active area of research. nih.gov

Improving Selectivity: Achieving selectivity is paramount to avoid the degradation of unintended proteins and to target specific tissues or cell types.

Isoform and Subtype Selectivity: PROTACs have shown the ability to induce the degradation of specific protein isoforms, even when the target protein belongs to a family with highly similar members. nih.gov This selectivity is often achieved through the optimization of the linker and the specific interactions it promotes within the ternary complex. nih.gov

Tissue-Specific Targeting: As mentioned earlier, leveraging E3 ligases with tissue-restricted expression is a key strategy for achieving tissue selectivity. nih.gov Another approach is to conjugate the PROTAC to a molecule that specifically binds to a receptor on the surface of the target cells, such as an antibody or an aptamer, creating Antibody-PROTAC or Aptamer-PROTAC conjugates. acs.orgnih.gov

Broadening Therapeutic Applications of PROTACs

While the initial focus of PROTAC development has been on oncology, the technology holds immense promise for a wide range of other diseases. mdpi.comkuickresearch.com The ability to target and eliminate any protein for which a binder can be developed opens up therapeutic possibilities for diseases that have been difficult to treat with traditional small molecule inhibitors. nih.gov

Future therapeutic areas for PROTACs include:

Neurodegenerative Diseases: PROTACs are being explored for their potential to degrade the aggregated proteins that are the hallmark of diseases like Alzheimer's and Parkinson's.

Immunology and Inflammation: Targeting key proteins in inflammatory signaling pathways with PROTACs could offer new treatments for autoimmune disorders. kuickresearch.com

Infectious Diseases: PROTACs could be designed to degrade essential proteins of viruses or bacteria, providing a novel antiviral or antibacterial strategy. mdpi.com

The continued development of PROTAC building blocks like this compound, coupled with a deeper understanding of the underlying biology of targeted protein degradation, will undoubtedly fuel the expansion of this exciting therapeutic modality into new and diverse clinical applications. kuickresearch.com

Exploration of Non-Oncological Disease Areas Amenable to TPD

While the initial success of lenalidomide (B1683929) and its derivatives has been predominantly in oncology, the fundamental mechanism of CRBN-mediated protein degradation holds immense potential for treating a wide array of non-oncological diseases. encyclopedia.pub The immunomodulatory and anti-inflammatory properties of lenalidomide, which led to its use in conditions like Erythema Nodosum Leprosum, underscore the therapeutic relevance of this scaffold beyond cancer. encyclopedia.pub

The strategy involves redirecting the potent degradation machinery recruited by the lenalidomide moiety towards pathogenic proteins implicated in other diseases. By conjugating a targeting ligand for a protein involved in an inflammatory, autoimmune, fibrotic, or neurodegenerative disease to this compound, a novel PROTAC can be synthesized to specifically eliminate that protein. The development of such degraders hinges on the identification of suitable "neosubstrates" whose degradation can reverse or halt disease progression.

The core principle remains the hijacking of the E3 ubiquitin ligase complex to tag a target protein for destruction by the proteasome. nih.gov This approach is particularly promising for diseases driven by protein misfolding and aggregation or by the overexpression of a single pathogenic protein, offering a powerful alternative to traditional occupancy-based inhibitors.

Development of Advanced PROTAC Architectures (e.g., Multi-Target, Photoswitchable Degraders)

The simple "one-target, one-degrader" paradigm is evolving. The unique chemical handles of this compound are instrumental in the construction of more complex and controllable PROTAC architectures designed to tackle intricate diseases and provide unprecedented precision.

Multi-Target Degraders: Complex diseases often involve the dysregulation of multiple signaling pathways. nih.gov Multi-target PROTACs are designed to simultaneously induce the degradation of two or more pathogenic proteins. nih.gov This can be achieved by linking ligands for different target proteins to a single scaffold that includes the lenalidomide E3 ligase recruiter. For instance, a promiscuous kinase inhibitor that binds to several disease-relevant kinases could be conjugated to this compound, enabling the simultaneous degradation of multiple targets with a single molecule. rsc.org This approach offers the potential for synergistic efficacy and a strategy to overcome drug resistance mechanisms that arise from pathway redundancy.

Photoswitchable Degraders: A major challenge in pharmacology is achieving precise spatiotemporal control over a drug's activity to maximize its effect at the site of disease while minimizing systemic toxicity. Photoswitchable PROTACs, a key innovation in photopharmacology, address this by incorporating a light-sensitive chemical group, such as an azobenzene, into the degrader's structure. nih.gov

The lenalidomide scaffold has been successfully modified to create photoswitchable immunomodulatory drugs (PHOIMiDs). nih.gov In these molecules, the conformation of the degrader can be controlled by light. In its inactive state (e.g., the trans isomer in the dark), the molecule is unable to form a stable ternary complex between the target protein and the E3 ligase. Upon irradiation with a specific wavelength of light, the photoswitch isomerizes (e.g., to the cis form), activating the degrader and initiating protein degradation only in the illuminated tissue. rsc.orgnih.gov This "on/off" optical control allows for highly precise, light-mediated regulation of protein levels, representing a significant leap towards personalized and targeted therapies. rsc.orgnih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.